molecular formula C10H14N2O B13220700 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Cat. No.: B13220700
M. Wt: 178.23 g/mol
InChI Key: SGZLHAJHGNFKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole (CAS 2059936-41-1) is a chemical compound with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . This molecule features a unique hybrid architecture, combining a 1-methyl-1H-pyrazole ring with a 7-oxabicyclo[4.1.0]heptane system. The presence of the pyrazole moiety is of significant interest in medicinal chemistry, as this heterocycle is a privileged scaffold in drug discovery, found in over 30 FDA-approved pharmaceuticals targeting a wide range of conditions from cardiovascular diseases to cancer . The 7-oxabicyclo[4.1.0]heptane group, an oxirane-fused cyclohexane, adds three-dimensional complexity and potential for rich spatial interactions. The specific structural features of this compound suggest its primary value as an advanced intermediate or building block in organic synthesis and drug discovery efforts. Research into closely related structures, such as hydrazone derivatives of a similar 7-oxabicyclo[4.1.0]heptane oseltamivir intermediate, has demonstrated potential biological activity. Computational studies, including molecular docking, have indicated that such compounds may exhibit strong binding affinity to the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle . Furthermore, the pyrazole core is known to serve as a versatile bioisostere, capable of improving physicochemical properties like lipophilicity and metabolic stability in drug candidates . This compound is provided for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or consumer products. Please refer to the Certificate of Analysis for specific quality control data and product specifications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-methyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole

InChI

InChI=1S/C10H14N2O/c1-12-8(5-7-11-12)10-6-3-2-4-9(10)13-10/h5,7,9H,2-4,6H2,1H3

InChI Key

SGZLHAJHGNFKNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCCCC2O3

Origin of Product

United States

Preparation Methods

General Pyrazole Synthesis via Cyclocondensation

The pyrazole ring is commonly synthesized by cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method provides a versatile route to substituted pyrazoles, allowing variation in substituents at positions 1, 3, and 5.

  • Typical reagents: 1,3-diketones or β-ketoesters with methylhydrazine or hydrazine hydrate.
  • Conditions: Mild heating in solvents such as ethanol, methanol, or DMF.
  • Advantages: High regioselectivity and moderate to high yields.
  • Example: Reaction of 2,4-pentanedione with methylhydrazine to yield 1-methyl-3,5-dimethylpyrazole derivatives.

Regioselective Approaches

To obtain the 1-methyl-5-substituted pyrazole specifically, regioselective cyclization protocols are employed:

  • Use of substituted β-ketoesters or malonate derivatives.
  • Controlled reaction conditions to favor substitution at the 5-position.
  • Utilization of methylating agents post-cyclization if necessary to introduce the N-methyl group.

Preparation of the 7-Oxabicyclo[4.1.0]heptan-1-yl Moiety

The bicyclic oxirane substituent is a strained ring system typically prepared by epoxidation of cyclic alkenes such as limonene derivatives.

  • Starting material: (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane (cis-(+)-Limonene oxide).
  • Preparation: Epoxidation of limonene or related terpenes using peracids (e.g., m-chloroperbenzoic acid) under mild conditions to preserve stereochemistry.

Synthetic Route to 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Stepwise Synthesis Strategy

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of pyrazole intermediate Cyclocondensation of dimethyl malonate, formamide compound (e.g., DMF), and alkylating agent (e.g., dimethyl sulfate) under alkaline conditions (30-90 °C) Formation of methylated pyrazole precursor with high selectivity and yield
2 Cyclization with methylhydrazine or hydrazine hydrate Reaction at -10 to 20 °C in solvents like toluene or DMF, followed by acid hydrolysis and decarboxylation at 40-100 °C Formation of 1-methyl-5-hydroxypyrazole intermediate with high purity
3 Attachment of bicyclic oxirane substituent Nucleophilic substitution or cross-coupling reaction between pyrazole intermediate and 7-oxabicyclo[4.1.0]heptan-1-yl derivative under controlled conditions to avoid epoxide ring opening Formation of target compound 1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Detailed Reaction Conditions and Notes

  • Step 1 : The reaction involves dimethyl malonate reacting with DMF and dimethyl sulfate in the presence of a base such as triethylamine at 40-70 °C. The molar ratio is approximately 1:1.1:1.1:1.5 (dimethyl malonate: alkylating agent: DMF: base). The order of addition involves mixing solvent, DMF, and alkylating agent first, then adding dimethyl malonate dropwise while heating to 65-75 °C, followed by addition of base with cooling to 45-55 °C.

  • Step 2 : The cyclization with methylhydrazine is performed at low temperatures (-10 to 20 °C) in solvents such as toluene or DMF. After cyclization, acid hydrolysis and decarboxylation are conducted at 60-75 °C using acids like hydrochloric acid or sulfuric acid to yield the desired pyrazole intermediate.

  • Step 3 : The introduction of the bicyclic oxirane substituent requires mild conditions to prevent epoxide ring opening. Possible methods include nucleophilic substitution on a suitable leaving group attached to the pyrazole or metal-catalyzed cross-coupling reactions. The bicyclic oxirane is prepared separately via epoxidation of limonene derivatives.

Comparative Data Table of Key Preparation Parameters

Parameter Conditions/Values Notes
Alkylating agent Dimethyl sulfate or diethyl sulfate Low corrosivity, cost-effective
Base Triethylamine preferred Provides good selectivity
Solvent Toluene, DMF, cyclohexane, ethanol Selected based on solubility and reactivity
Temperature (alkylation step) 40-70 °C Controlled addition to optimize yield
Cyclization temperature -10 to 20 °C Ensures regioselectivity and purity
Hydrolysis temperature 60-75 °C Acid-mediated decarboxylation
Yield of pyrazole intermediate High (exact yield not specified) Improved over prior art methods
Epoxidation of limonene Standard peracid epoxidation Preserves stereochemistry

Chemical Reactions Analysis

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Substituent Variations

1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • Substituents : Trifluoromethyl (-CF₃) at the 5-position.
  • Impact : The electron-withdrawing -CF₃ group increases acidity at adjacent positions and enhances resistance to oxidation. Functionalization at the 4-position is achieved via bromine-lithium exchange .
  • Key difference : Unlike the bicyclic epoxide, -CF₃ lacks steric hindrance, enabling easier derivatization.
4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
  • Substituents : Bromine at the 4-position and a methyl-substituted bicyclo group.
  • Impact : Bromine facilitates cross-coupling reactions (e.g., Suzuki), while the methyl group on the bicyclo system increases hydrophobicity .
  • Key difference : Bromine introduces a reactive site absent in the parent compound.
5-(4-Nitrophenyl)-1H-pyrazole Derivatives
  • Substituents : Aryl nitro groups at the 5-position.
  • Impact : Strong electron-withdrawing nitro groups reduce pyrazole ring electron density, affecting nucleophilic substitution reactivity. These compounds exhibit distinct NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to bicyclo-substituted pyrazoles .

Physical and Spectral Properties

Melting/Boiling Points
Compound Melting Point (°C) Boiling Point (°C)
7-Oxabicyclo[4.1.0]heptane (component) 40 129–130
1-Methyl-5-(trifluoromethyl)-1H-pyrazole Not reported Not reported
5-(4-Nitrophenyl)-1H-pyrazole (2o) 210–212 Not reported

Insight : The bicyclo-substituted compound’s melting point is lower than nitro-substituted derivatives, suggesting reduced crystallinity due to steric hindrance.

Spectroscopic Data
  • ¹H NMR :
    • Bicyclo-substituted pyrazoles show distinct signals for bridgehead protons (δ 3.0–4.0 ppm) and methyl groups (δ 1.5–2.5 ppm).
    • Aryl-substituted pyrazoles (e.g., 2m, 2n) exhibit aromatic proton shifts at δ 7.5–8.5 ppm .
  • IR: Bicyclo epoxides display C-O stretching near 1250 cm⁻¹, absent in non-oxygenated analogs .

Reactivity and Functionalization

  • Bicyclo-Substituted Pyrazoles: The epoxide group in 7-oxabicyclo[4.1.0]heptane enables ring-opening reactions (e.g., nucleophilic attack), which are absent in non-oxygenated analogs .
  • Trifluoromethyl Derivatives : The -CF₃ group directs electrophilic substitution to the 4-position, whereas bicyclo substituents hinder such reactions due to steric effects .

Biological Activity

1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole
  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 36616-60-1

Biological Activity Overview

The biological activity of pyrazole derivatives, including 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole, has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, which include anti-inflammatory, analgesic, antipyretic, and antimicrobial effects.

The specific mechanisms through which 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole exerts its biological activity are not fully elucidated; however, several studies suggest that it may interact with various biological pathways:

  • Inhibition of Cyclooxygenase (COX) : Similar to other pyrazole derivatives like celecoxib, it may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain pathways .
  • Antioxidant Activity : Some studies indicate that pyrazole compounds can exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Pharmacological Effects

The pharmacological effects of 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can be summarized as follows:

Effect Description
Anti-inflammatoryReduces inflammation by inhibiting COX enzymes and modulating inflammatory mediators .
AnalgesicProvides pain relief through central and peripheral mechanisms .
AntimicrobialExhibits activity against various bacterial strains .
AntioxidantProtects cells from oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to 1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole:

  • Anti-inflammatory Studies : A study demonstrated that pyrazole derivatives significantly reduced edema in animal models, suggesting effective anti-inflammatory properties .
  • Antimicrobial Activity : Research indicated that certain pyrazole compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Analgesic Effects : In experimental models, compounds with similar structures exhibited significant analgesic effects comparable to traditional NSAIDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.